1H-Furo[2,3-G]indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-furo[2,3-g]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSYIHIIZNLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611305 | |
| Record name | 1H-Furo[2,3-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57174-47-7 | |
| Record name | 1H-Furo[2,3-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Furo 2,3 G Indazole and Its Derivatives
Classical and Contemporary Approaches to Furo[2,3-G]indazole Ring System Construction
The formation of the furo[2,3-g]indazole ring system can be achieved through several strategic bond-forming reactions. These methods often involve the sequential or one-pot construction of the furan (B31954) and indazole rings, or the annulation of one ring onto a pre-existing other.
Cyclization Reactions for Furo[2,3-G]indazole Formation
Cyclization reactions are a cornerstone in the synthesis of the furo[2,3-g]indazole scaffold. These methods typically involve the formation of one or two bonds in the pyrazole (B372694) part of the indazole ring from appropriately substituted benzofuran (B130515) precursors or the construction of the furan ring onto an existing indazole moiety.
A notable synthetic route to furan-fused indazoles commences with 1,3-cyclohexanedione (B196179). austinpublishinggroup.com In a key example, 1,3-cyclohexanedione is reacted with chloroacetaldehyde (B151913) to yield 6,7-dihydrobenzofuran-4(5H)-one. austinpublishinggroup.com This intermediate serves as a crucial building block for the subsequent formation of the indazole ring. The synthesis of various indole (B1671886) moieties in alkaloids has also utilized 1,3-cyclohexanedione as a starting material, highlighting its versatility in heterocyclic synthesis. rsc.org The general reactivity of 1,3-cyclohexanedione and its derivatives as precursors for a wide range of heterocyclic compounds has been extensively reviewed. researchgate.net
For instance, the total synthesis of the alkaloid (−)-goniomitine began with the C-alkylation of 1,3-cyclohexanedione. rsc.org This initial step underscores the utility of this precursor in constructing complex molecular architectures.
Table 1: Synthesis of Furo[2,3-g]indazole Precursors from 1,3-Cyclohexadione
| Starting Material | Reagent | Product | Reference |
| 1,3-Cyclohexanedione | Chloroacetaldehyde | 6,7-Dihydrobenzofuran-4(5H)-one | austinpublishinggroup.com |
| 1,3-Cyclohexanedione | Various electrophiles | C-Alkylated products | rsc.org |
Diazotization followed by ring closure is a classical and widely employed method for the synthesis of the indazole ring system. chemicalbook.comthieme-connect.de This strategy typically involves the diazotization of an ortho-substituted aniline (B41778) derivative, which then undergoes intramolecular cyclization.
A general route involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to the formation of 1H-indazole through ring closure involving the methyl group. chemicalbook.com This fundamental transformation has been adapted for the synthesis of more complex indazole derivatives. For instance, o-alkynylanilines can be diazotized to afford 3-substituted 1H-indazoles. chemicalbook.comsci-hub.se
The success of this method can be influenced by the nature of the substituents on the aniline ring. Electron-withdrawing groups, such as nitro or bromo, can facilitate the reaction. thieme-connect.de An improved procedure involving the isolation of diazonium tetrafluoroborate (B81430) salts and their subsequent treatment with potassium acetate (B1210297) under phase-transfer conditions has been shown to produce high yields of 1H-indazoles. thieme-connect.desci-hub.se
This diazotization-cyclization protocol has been successfully applied to the synthesis of 1H-indazole-3-carboxylic acid derivatives from ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This method is noted for its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn
Table 2: Examples of Diazotization and Ring Closure Reactions for Indazole Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | - | chemicalbook.com |
| 2-Methyl-5-nitroaniline | Diazotization, HCl | 6-Nitro-1H-indazole | 47% | thieme-connect.de |
| 4-Methoxy-2-methylaniline | Diazotization (as tetrafluoroborate salt), Potassium Acetate | 5-Methoxy-1H-indazole | 90% | thieme-connect.de |
| (2-Aminophenyl)acetonitrile | Diazotization, HCl | 1H-Indazole-3-carbonitrile | 30-50% | thieme-connect.de |
| o-Alkynylanilines | Diazotization | 3-Substituted 1H-indazoles | - | chemicalbook.com |
Hydrazine (B178648) and its derivatives are key reagents for constructing the pyrazole ring of indazoles. austinpublishinggroup.com These methods often involve the condensation of a hydrazine derivative with a suitable difunctional precursor.
One common approach is the condensation of an o-substituted benzaldehyde (B42025) or ketone with hydrazine. chemicalbook.com For example, 2-hydroxybenzaldehyde or a related ketone can react with hydrazine hydrochloride to yield functionalized 1H-indazoles. chemicalbook.com Similarly, benzylidenecyclohexanones, prepared from the reaction of cyclohexanone (B45756) with p-substituted benzaldehydes, form hexahydro-2H-indazoles upon heating with hydrazine hydrate (B1144303). austinpublishinggroup.com
The reaction of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium on carbon (Pd/C) catalyst, provides a direct route to 1H-indazole. chemicalbook.com Furthermore, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate leads to the formation of 3-aminoindazole. chemicalbook.com
Table 3: Hydrazine-Mediated Synthesis of Indazole Derivatives
| Precursor | Hydrazine Derivative | Product | Reference |
| o-Substituted Benzaldehydes | Hydrazine | 1H-Indazoles | chemicalbook.com |
| Benzylidenecyclohexanones | Hydrazine Hydrate | Hexahydro-2H-indazoles | austinpublishinggroup.com |
| 2-Formylcyclohexanone | Hydrazine | 1H-Indazole (after dehydrogenation) | chemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine Hydrate | 3-Aminoindazole | chemicalbook.com |
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including furo[2,3-g]indazoles and their analogs. beilstein-journals.orgmdpi.com These methods often involve cross-coupling reactions to assemble key precursors, followed by an intramolecular cyclization step.
A two-step palladium-catalyzed procedure has been reported for the synthesis of benzo researchgate.netnih.govfuro[3,2-b]indoles, which are structurally related to furo[2,3-g]indazoles. beilstein-journals.org This strategy involves a Suzuki–Miyaura cross-coupling reaction followed by a double Buchwald–Hartwig amination. beilstein-journals.org
Palladium catalysis has also been employed in the synthesis of pyrrolo[2,3-g]indazole derivatives. arkat-usa.org While not a direct synthesis of the furo-analog, the principles of palladium-catalyzed C-N bond formation are transferable. The synthesis of various heterocycles through palladium-catalyzed processes has been extensively reviewed, highlighting the versatility of this approach. dokumen.pub
Table 4: Palladium-Catalyzed Synthesis of Related Heterocyclic Systems
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
| Suzuki–Miyaura Coupling and Buchwald–Hartwig Amination | 2,3-Dibromobenzofuran, 2-Bromophenylboronic acid, Arylamine | Pd(PPh₃)₄, Pd precursor with ligand | Benzo researchgate.netnih.govfuro[3,2-b]indoles | beilstein-journals.org |
| Sonogashira/Cacchi Procedure | Iodinated/acylated 5-aminoindazole (B92378) | Palladium catalyst | 1,6-Dihydropyrrolo[3,2-e]indazoles | arkat-usa.org |
1,3-Dipolar cycloaddition reactions provide an efficient pathway to the indazole core. nih.govorganic-chemistry.org A particularly effective method involves the reaction of arynes with diazomethane (B1218177) derivatives. Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.org
The [3+2] cycloaddition of arynes with diazo compounds is a direct and versatile approach for synthesizing a wide range of substituted indazoles under mild conditions. organic-chemistry.org This method has been shown to be efficient for the synthesis of 1H-indazoles. nih.gov The reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also affords 3-substituted indazoles. organic-chemistry.org
Furthermore, the 1,3-dipolar cycloaddition of arynes with azomethine imines has been developed for the synthesis of related fused pyrazole systems, demonstrating the broad applicability of aryne chemistry in heterocycle synthesis. nih.gov
Table 5: 1,3-Dipolar Cycloaddition Reactions for Indazole Synthesis
| Dipolarophile | 1,3-Dipole Source | Product | Reference |
| Aryne | Diazomethane derivatives | 1H-Indazoles | nih.gov |
| Aryne | N-Tosylhydrazones | 3-Substituted indazoles | organic-chemistry.org |
| Aryne | Diazo compounds | Substituted indazoles | organic-chemistry.org |
| Benzoquinones | Diazoalkanes | 1H-Indazole-4,7-quinones | thieme-connect.de |
Functionalization and Derivatization Strategies for the 1H-Furo[2,3-G]indazole Nucleus
Once the core this compound structure is formed, further derivatization is often required to modulate its properties. Key strategies include regioselective substitutions and the introduction of various functional groups.
The indazole moiety contains two nitrogen atoms, N1 and N2, both of which can potentially be substituted. Achieving regioselectivity is a significant challenge in the functionalization of indazoles. nih.gov The outcome of substitution reactions, particularly N-alkylation, is highly sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For example, in unsubstituted indazole, the ratio of N1 to N2 alkylation can be nearly 1:1, whereas the presence of a bulky group at C3 can favor N1 substitution. thieme-connect.de Conversely, introducing an electron-withdrawing group like a nitro substituent at the C7 position can shift the selectivity to favor the N2 product. thieme-connect.de Computational studies have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that influences reactivity and substitution patterns. nih.gov
N-alkylation and N-acylation are common methods for derivatizing the indazole core. nih.govresearchgate.net The choice of reagents and reaction conditions is critical for controlling the site of substitution (N1 vs. N2). nih.gov
For N-alkylation, a promising system for achieving high N1 selectivity involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl halide. nih.gov This protocol has demonstrated excellent N1 regioselectivity (>99%) for indazoles with various C3 substituents. nih.gov Other conditions, such as using cesium carbonate (Cs₂CO₃) in DMF, have also been employed, though they may offer different selectivity profiles. nih.gov
For N-acylation, a one-pot method using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system allows for the direct N1-acylation of indazoles with carboxylic acids in high yields and with high N1 selectivity. researchgate.net This approach avoids the need for pre-activated carboxylic acid derivatives and harsh reaction conditions. researchgate.net
| Desired Regioisomer | Base | Solvent | Typical Electrophile | Selectivity Outcome | Reference |
|---|---|---|---|---|---|
| N-1 | NaH | THF | Alkyl Bromide | High N-1 selectivity (>99% for some substrates) | nih.gov |
| N-2 | Cs₂CO₃ | DMF | Alkyl Halide | Less favorable N-1 regioselectivity, can favor N-2 depending on substrate | nih.gov |
| N-2 | TfOH (acid catalyst) | - | Diazo Compounds | High N-2 selectivity (N2/N1 up to 100/0) | researchgate.net |
| N-1 | Co(NTf₂)₂ | - | Donor-Acceptor Cyclopropanes | Favors N-1 alkyl indazoles | researchgate.net |
| N-2 | Al(OTf)₃ | - | Donor-Acceptor Cyclopropanes | Favors kinetic N-2 alkyl indazoles | researchgate.net |
Specific substituents can be introduced onto the this compound scaffold to fine-tune its chemical and biological properties. The synthesis of 7-ethyl-1H-furo[2,3-g]indazole has been documented, demonstrating the viability of incorporating small alkyl groups like ethyl onto the core structure. fluorochem.co.uk
The introduction of a trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry, has also been achieved. google.com One synthetic route to a trifluoromethyl-substituted benzofuran precursor, which can be cyclized to the furoindazole, involves the reaction of cyclohexane-1,3-dione with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in toluene. google.com Furthermore, the synthesis of 3-trifluoromethyl-1H-indazoles can be accomplished through the [3+2] cycloaddition of arynes with CF₃CHN₂. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound Analogs
The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to reduce environmental impact. While specific green synthesis protocols for this compound are not extensively detailed, methodologies developed for analogous furo-fused systems and indazoles highlight sustainable approaches that are directly applicable.
One-pot, multi-component reactions represent a key green strategy. For the synthesis of related furo[2,3-d]pyrimidines, an environmentally benign one-pot, three-component reaction has been developed using water as the solvent at a mild temperature of 50 °C. nih.govwindows.net This reaction is catalyzed by a very low loading (2 mol%) of zirconyl chloride octahydrate (ZrOCl₂·8H₂O), minimizing waste and improving atom economy. nih.govwindows.net
Microwave-assisted synthesis is another eco-friendly technique that can significantly reduce reaction times and energy consumption. A highly efficient one-pot, two-step synthesis of indazoles has been developed using microwave heating, which provides good to excellent yields compared to conventional heating methods. ajrconline.org The use of citric acid, a green and biodegradable catalyst, has also been reported for the regioselective synthesis of N-alkylated indazoles in an ethanol/water mixture, further demonstrating a sustainable approach. researchgate.net These examples underscore a clear trajectory toward developing more sustainable syntheses for this compound and its derivatives by adopting aqueous media, reusable catalysts, one-pot procedures, and alternative energy sources.
Advanced Synthetic Techniques and Yield Optimization for Industrial Scale-Up
The industrial-scale synthesis of this compound and its derivatives necessitates the development of robust, efficient, and economically viable synthetic methodologies. Research in this area has focused on optimizing reaction conditions, utilizing advanced catalytic systems, and streamlining synthetic sequences to maximize yield and throughput. This section details key strategies and findings pertinent to the scale-up of these important heterocyclic compounds.
A notable advancement in the synthesis of substituted 1H-furo[2,3-g]indazoles involves a multi-step sequence that has been successfully implemented on a multi-gram scale. One such process, detailed in patent literature, provides a practical route to functionalized derivatives, which are often key intermediates for pharmaceuticals. google.com The synthesis of a pyridinyl-substituted this compound derivative is a prime example of a scalable process. In a key step, this compound was reacted with 2-(bromomethyl)pyridine (B1332372) on a 5.6-gram scale. google.com This alkylation reaction, crucial for introducing functionality, was carried out using potassium carbonate as the base and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in ethyl acetate at 75 °C over three days. google.com The use of a common and relatively inexpensive base like potassium carbonate and a standard solvent like ethyl acetate are favorable aspects for industrial application.
For the broader class of indazoles, palladium-catalyzed reactions represent an advanced synthetic technique with high potential for industrial scale-up. austinpublishinggroup.com These methods, such as the intramolecular amination of aryl halides, offer a versatile and efficient means to construct the indazole core. austinpublishinggroup.com The use of specific phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in conjunction with a palladium catalyst and a base like sodium tert-butoxide allows for the synthesis of a wide array of substituted indazoles. austinpublishinggroup.com While not explicitly detailed for this compound itself in the reviewed literature, the application of such catalytic systems is a logical and promising strategy for optimizing its synthesis and that of its derivatives. The high efficiency and broad substrate scope of palladium catalysis make it an attractive option for industrial chemists seeking to improve yields and process robustness.
The following table summarizes a key scalable synthetic step for a this compound derivative, providing an example of the reaction conditions employed in a multi-gram scale synthesis.
| Starting Material | Reagent | Catalyst | Base | Solvent | Temperature | Scale | Product | Reference |
| This compound | 2-(Bromomethyl)pyridine | DMAP | Potassium Carbonate | Ethyl Acetate | 75 °C | 5.6 g | 1-(Pyridin-2-ylmethyl)-1H-furo[2,3-g]indazole | google.com |
Further research into areas such as flow chemistry could offer additional advantages for the industrial production of this compound and its derivatives. Continuous processing can lead to improved safety, better heat and mass transfer, and higher consistency in product quality, all of which are critical considerations for large-scale manufacturing.
Biological Activities and Pharmacological Profiles of 1h Furo 2,3 G Indazole Derivatives
Serotonin (B10506) Receptor Modulation
Derivatives of 1H-furo[2,3-g]indazole have demonstrated notable activity at various serotonin (5-HT) receptors, which are crucial in regulating a wide array of physiological and psychological processes.
5-HT2C Receptor Agonism of this compound Derivatives, exemplified by YM348
A prominent example of a this compound derivative is YM348, which has been identified as a potent and orally active 5-HT2C receptor agonist. medchemexpress.comwikipedia.org Research has shown that YM348, chemically known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, possesses a high affinity for the human 5-HT2C receptor. medchemexpress.comresearchgate.netnih.gov In vitro studies have determined its high agonistic activity, with an EC50 value of 1.0 nM for the human 5-HT2C receptor subtype. researchgate.netebi.ac.uk The binding affinity (Ki) of YM348 for the cloned human 5-HT2C receptor is 0.89 nM. medchemexpress.com The potent agonist activity of YM348 at this receptor has been demonstrated in animal models through effects such as induced penile erections, which are inhibited by selective 5-HT2C receptor antagonists. medchemexpress.comwikipedia.orgnih.gov These findings underscore the potential of the this compound scaffold in designing potent 5-HT2C receptor agonists. wikipedia.orgebi.ac.uk
Selectivity Profiles for 5-HT2C vs. 5-HT2A Receptors
A critical aspect of developing 5-HT2C receptor agonists is achieving selectivity over other 5-HT receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, to minimize side effects. wikipedia.org YM348 demonstrates notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor. researchgate.netebi.ac.uk It has a 15-fold greater selectivity for the 5-HT2C receptor compared to the 5-HT2A receptor. wikipedia.org The binding affinity (Ki) for the human 5-HT2A receptor is 13 nM, compared to 0.89 nM for the 5-HT2C receptor. medchemexpress.com In terms of functional activity, the EC50 value for YM348 at the 5-HT2A receptor is 93 nM, which is significantly higher than its 1.0 nM EC50 value at the 5-HT2C receptor. medchemexpress.com However, its selectivity over the 5-HT2B receptor is more moderate, at approximately 3-fold. medchemexpress.comwikipedia.org This selectivity profile is a key characteristic of YM348 and highlights the therapeutic potential of targeting the 5-HT2C receptor with specifically designed this compound derivatives. researchgate.netebi.ac.uk
Table 1: In Vitro Receptor Binding and Functional Activity of YM348
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (Fold vs. 5-HT2C) |
|---|---|---|---|
| Human 5-HT2C | 0.89 medchemexpress.com | 1.0 medchemexpress.comebi.ac.uk | - |
| Human 5-HT2A | 13 medchemexpress.com | 93 medchemexpress.com | ~14.6 (Ki), 93 (EC50) |
| Human 5-HT2B | 2.5 medchemexpress.com | 3.2 medchemexpress.com | ~2.8 (Ki), 3.2 (EC50) |
5-HT3 Receptor Antagonism
The indazole nucleus is a versatile scaffold that has been incorporated into compounds targeting 5-HT3 receptors. researchgate.net Research has led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov For instance, the compound BRL 43694, an indazole derivative, was found to be a potent and selective 5-HT3 antagonist. nih.gov While some indazole-based compounds designed as 5-HT4 antagonists have also shown affinity for 5-HT3 receptors, increased conformational flexibility in the amine moiety of these molecules tended to enhance selectivity for the 5-HT4 receptor. nih.gov
Modulation of 5-HT4 Receptors
Indazole-based structures have also been explored for their potential to modulate 5-HT4 receptors. researchgate.net A series of indazole-3-carboxamides were synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. nih.gov In these series, derivatives containing a 1-isopropylindazole core and a monocyclic piperidine (B6355638) ring or an acyclic aminoalkylene chain were identified as potent 5-HT4 receptor antagonists. nih.gov Further optimization led to the discovery of LY353433, a potent and selective 5-HT4 receptor antagonist with a 1-(1-methylethyl)-1H-indazole-3-carboxamide structure. nih.gov
Antineoplastic and Anticancer Potentials
The indazole core is recognized as a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting significant biological activities, including potent anticancer properties. researchgate.netnih.gov
Inhibition of Cancer Cell Growth and Proliferation by Indazole-Based Scaffolds
Indazole-based compounds have been extensively investigated as anticancer agents, demonstrating the ability to inhibit the growth and proliferation of various cancer cells. researchgate.net These derivatives employ diverse mechanisms of action, including the inhibition of key enzymes involved in cancer progression such as fibroblast growth factor receptors (FGFR), aurora kinases, and epidermal growth factor receptor (EGFR). nih.govacs.orgrsc.org
For example, a series of 1H-indazole-3-amine derivatives were synthesized and showed inhibitory activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com One compound, 6o , was particularly effective against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity over normal cells. mdpi.com Another study reported on Suprafenacine (SRF), an indazole-hydrazide compound that destabilizes microtubules, leading to cell cycle arrest and apoptosis in various tumor types. plos.org Furthermore, analogs of the indazole derivative YC-1 have been synthesized and evaluated for their antiproliferative effects, with some showing high cytotoxicity against cell lines like COLO 205 (colon cancer) and H460 (lung cancer). nih.gov The development of indazole-based covalent inhibitors has also proven effective against drug-resistant EGFR mutants in non-small cell lung cancer. acs.org
Table 2: Anticancer Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50, µM) |
|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 mdpi.com |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 mdpi.com |
| Suprafenacine (SRF) | Microtubule Polymerization | 0.77 plos.org |
| Compound 11 (YC-1 analog) | COLO 205 (Colorectal) | 0.49 nih.gov |
| Compound 11 (YC-1 analog) | HL-60 (Leukemia) | 0.3 nih.gov |
| Compound 11 (YC-1 analog) | Hep3B (Hepatoma) | 0.7 nih.gov |
| Compound 11 (YC-1 analog) | H460 (Lung) | 0.8 nih.gov |
The versatility of the indazole scaffold continues to make it a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases. nih.gov
Molecular Targets in Cancer Therapy
Derivatives of the indazole scaffold have been identified as inhibitors of several protein kinases that are crucial for tumor growth and proliferation. While research on the specific this compound core is emerging, the activities of the parent indazole class highlight the potential of these fused heterocyclic systems in oncology.
Kinase Inhibitors:
VEGFR-2 and CDK1/CDK2: Certain indazole derivatives have been tested as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). mdpi.com The inhibition of VEGFR-2 is a key strategy in cancer treatment to prevent angiogenesis, the formation of new blood vessels that supply tumors. researchgate.net Indazole-based compounds have been designed as potent VEGFR-2 kinase inhibitors, with some showing IC₅₀ values in the nanomolar range. researchgate.net For instance, a recently designed indazole derivative, compound 30 , was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ of 1.24 nM. researchgate.net Similarly, the pyrazolo[3,4-b]pyridine framework, a related heterocyclic system, has shown potent inhibitory activity against CDK2. nih.gov Furo[2,3-b]pyridine derivatives have also been noted as Akt kinase inhibitors. nih.gov
ALK: Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer where ALK fusion proteins can drive tumor growth. google.com Specific ALK inhibitors have been shown to induce immunogenic cell death in cancer cells that depend on this kinase. nih.gov Indazole derivatives are among the compounds that have been explored as ALK inhibitors. arkat-usa.org
MAPK1: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and plays a role in inflammation and apoptosis. nih.gov A recently developed indazole derivative, 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide , was found to inhibit p38α MAPK with an IC₅₀ value of 3.37 ± 0.24 μM. nih.gov
Protein Kinase C-B/Akt: The Akt (also known as Protein Kinase B) signaling pathway is central to cell survival and proliferation. Indazole derivatives have been reported as inhibitors of Protein Kinase C-B/Akt. mdpi.comresearchgate.net For example, compound 24 , a pyrazolo[3,4-g]quinoxaline derivative, has been reported as a submicromolar allosteric inhibitor of Akt. arkat-usa.org
| Molecular Target | Compound Class/Example | Reported Activity/Significance | Reference |
|---|---|---|---|
| VEGFR-2 | Indazole Derivatives (e.g., Compound 30) | Potent inhibition of VEGFR-2 kinase (IC₅₀ = 1.24 nM), crucial for anti-angiogenic therapy. | researchgate.net |
| CDK1/CDK2 | Indazole & Pyrazolo[3,4-b]pyridine Derivatives | Inhibition of cell cycle progression. | mdpi.comnih.gov |
| ALK | Indazole Derivatives | Inhibition of oncogenic ALK fusion proteins. | arkat-usa.org |
| MAPK1 (p38α) | 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide | Inhibition of the p38 MAPK pathway (IC₅₀ = 3.37 ± 0.24 μM). | nih.gov |
| Protein Kinase C-B/Akt | Indazole & Pyrazolo[3,4-g]quinoxaline Derivatives (e.g., Compound 24) | Allosteric inhibition of the Akt survival pathway. | mdpi.comarkat-usa.org |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a significant role in tumor immune evasion. researchgate.net By metabolizing the amino acid L-tryptophan, IDO1 suppresses the proliferation and activity of T-cells, thereby dampening the immune response against cancer cells. researchgate.net Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One such compound, 35 , demonstrated potent IDO1 inhibitory activity with an IC₅₀ value of 0.74 μM in an enzymatic assay and also showed antitumor activity in a xenograft model. nih.gov These findings suggest that the 1H-indazole scaffold is a valuable template for developing potent IDO1/TDO dual inhibitors for cancer immunotherapy. nih.gov
Synergistic Effects in Combination Therapy Approaches
The use of combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, reduce drug resistance, and target multiple oncogenic pathways simultaneously. elifesciences.org The strategy often involves combining drugs that are effective independently and have non-overlapping mechanisms of resistance. mdpi.com This approach increases the likelihood of eradicating heterogeneous cancer cell populations. mdpi.com
Indazole derivatives are being explored in combination therapy regimens. For instance, Lonidamine, an indazole derivative, is often used as a chemosensitizer to enhance the antitumor effects of traditional chemotherapeutic drugs. google.com It has been shown to increase the cytotoxicity of cisplatin (B142131) in breast carcinoma cells. google.com The principle of combining therapies is to achieve an additive or synergistic effect, leading to a greater fractional cell kill than what can be achieved with monotherapy. elifesciences.orgmdpi.com Patents have been filed for combination therapies that include indazole derivatives with other anti-cancer agents, highlighting the ongoing development in this area. researchgate.net For example, Niraparib, an indazole-based PARP inhibitor, is used in combination therapies and has shown efficacy in treating certain types of cancer. google.com
Anti-inflammatory and Immunomodulatory Effects
Indazole and its derivatives have demonstrated significant anti-inflammatory properties. researchgate.net The anti-inflammatory response is a complex biological process, and its dysregulation can lead to chronic diseases. google.com Research has shown that indazole compounds can inhibit key mediators of inflammation.
Studies on carrageenan-induced paw edema in rats, a standard model for acute inflammation, revealed that indazole and its derivatives can significantly reduce swelling in a dose- and time-dependent manner. google.com The mechanism underlying this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. google.com For example, 5-aminoindazole (B92378) showed a maximum of 78% inhibition of COX-2 at a concentration of 50 μM. researchgate.net
Furthermore, these compounds have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as exhibiting free radical scavenging activity. google.com The ability to modulate these pathways indicates the potential of indazole derivatives as treatments for various inflammatory conditions. researchgate.netgoogle.com
Antimicrobial Activities
The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Indazole derivatives have been evaluated for their efficacy against a range of bacteria and fungi. researchgate.net
Several studies have screened indazole derivatives for their antibacterial properties. researchgate.net For instance, a series of newly synthesized 1H-indazole-3-carboxamides were tested against various bacterial strains. mdpi.com The results showed that many of these compounds exhibited moderate activity. mdpi.com Another study on novel indazole analogs found that compounds 5g , 5a , and 5d showed significant antibacterial activity against Staphylococcus aureus (SA) and moderate to good activity against Klebsiella pneumoniae (KP). mdpi.com
| Compound | Bacterial Strain | Activity/Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5g | Staphylococcus aureus | 29 mm | mdpi.com |
| 5a | Staphylococcus aureus | 27 mm | mdpi.com |
| 5d | Staphylococcus aureus | 25.8 mm | mdpi.com |
| 5g | Klebsiella pneumoniae | 19 mm | mdpi.com |
| 5a | Klebsiella pneumoniae | 17 mm | mdpi.com |
| 5d | Klebsiella pneumoniae | 16 mm | mdpi.com |
The antifungal potential of indazole derivatives has also been an area of active research. researchgate.net Fused indazoles with an azasteroid ring system have shown antimicrobial activity. In one study, 1H-indazole-3-carboxamide derivatives were screened for their activity against the fungi Aspergillus niger and Helminthosporium oryzae. mdpi.com Most of the tested compounds displayed moderate antifungal activity compared to the standard drug Griseofulvin. mdpi.com Another investigation focused on designing indazole derivatives as new anticandidal agents. google.com A series of 3-phenyl-1H-indazole derivatives showed promising broad-spectrum activity against Candida species, with compound 10g being particularly active against C. albicans and miconazole-resistant C. glabrata. google.com
| Compound Series/Example | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 1H-indazole-3-carboxamides (4a-n) | Aspergillus niger | Moderate activity (Zone of inhibition 8-13 mm) | mdpi.com |
| 1H-indazole-3-carboxamides (4a-n) | Helminthosporium oryzae | Moderate activity (Zone of inhibition 7-13 mm) | mdpi.com |
| 3-phenyl-1H-indazole (10g) | Candida albicans | Most active in its series | google.com |
| 3-phenyl-1H-indazole (10g) | Candida glabrata (miconazole susceptible & resistant) | Most active in its series | google.com |
Antitubercular and Antiparasitic Activities
The indazole nucleus is a recognized scaffold in the development of antimicrobial agents, with various derivatives showing promise against mycobacteria and parasites. researchgate.netresearchgate.net Research into fused heterocyclic systems, such as the this compound core, has yielded compounds with notable activity. Derivatives of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine have been investigated for their pharmacological potential, including antitubercular properties. researchgate.net
Studies have identified that the broader indazole family exhibits antitubercular and antiprotozoal activities. researchgate.netresearchgate.net For instance, certain 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv in primary screenings. nih.gov While not furo[2,3-g]indazoles, these findings highlight the amenability of the core indazole structure to modifications that elicit antitubercular effects. Similarly, various benzimidazole (B57391) derivatives, which share some structural similarities with indazoles, have been synthesized and tested against protozoa like Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis, with many showing greater in vitro activity than the standard drug Metronidazole. nih.gov An indazole-furan derivative, specifically 5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dione, demonstrated trypanocidal activity, underscoring the potential of furo-indazole structures in antiparasitic research. uchile.cl
Table 1: Selected Indazole Derivatives with Antitubercular and Antiparasitic Activity
| Compound Class/Derivative | Target Organism/Activity | Source |
|---|---|---|
| 2-(1H-Furo[2,3-g]indazol-1-yl)ethylamine derivatives | Potential antitubercular activity | researchgate.net |
| 5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dione | Trypanocidal activity | uchile.cl |
| 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives | Mycobacterium tuberculosis H37Rv | nih.gov |
| General Indazole Derivatives | Antitubercular, Antiprotozoal | researchgate.netresearchgate.net |
| Benzimidazole Derivatives | Giardia lamblia, Entamoeba histolytica | nih.gov |
Other Pharmacological Activities of Indazole Derivatives
The versatility of the indazole scaffold has led to its exploration in a wide array of therapeutic areas beyond antimicrobial applications. mdpi.comnih.gov Its derivatives have demonstrated significant pharmacological activities, including effects on the central nervous system, cardiovascular system, and reproductive system, as well as antiviral properties. nih.govnih.govresearchgate.net
Central Nervous System (CNS) Activity, including Antipsychotic and Antidepressant Effects
Indazole derivatives have been widely investigated for their potential to treat CNS disorders. nih.govmedchemexpress.com A notable example is the this compound derivative YM348, which is a potent and selective 5-HT2C receptor agonist. This activity is linked to potential anti-obesity effects, which are centrally mediated.
Broader research into the indazole class has identified compounds with antidepressant and antipsychotic potential. ontosight.ainih.gov The compound FS-32, a phenyl-indazole derivative, exhibited antidepressant-like effects in preclinical models, such as anti-reserpine activity and potentiation of catecholamines. nih.gov It was found to inhibit norepinephrine (B1679862) uptake, suggesting a mechanism of action relevant to treating depression. nih.gov Other research has focused on developing indazole derivatives as dual neurokinin 1 (NK1) receptor antagonists and serotonin transporter inhibitors for depression. researchgate.net Furthermore, certain 1H-indazole derivatives substituted with a piperazinylmethyl moiety at the 3-position have been patented as dopamine (B1211576) receptor subtype antagonists for their potential antipsychotic effects. wipo.intgoogle.com Novel indazole derivatives are also being explored as serotonergic psychedelic agents, targeting the 5-HT2A and 5-HT1A receptors, for treating psychosis and other mental illnesses. acs.org
Table 2: Selected Indazole Derivatives with CNS Activity
| Compound/Derivative | Mechanism/Target | Potential Application | Source |
|---|---|---|---|
| YM348 (a this compound) | Potent 5-HT2C receptor agonist | Anti-obesity | |
| FS-32 | Norepinephrine uptake inhibition | Antidepressant | nih.gov |
| 3-substituted 1H-indazole derivatives | Dopamine receptor antagonists | Antipsychotic | wipo.intgoogle.com |
| General Indazole Derivatives | Dual NK1 receptor antagonism and serotonin transporter inhibition | Antidepressant | researchgate.net |
| Novel Indazole Derivatives | 5-HT1A and 5-HT2A receptor agonism | Psychosis, Mental Illness | acs.org |
Antihypertensive Properties
The indazole scaffold is present in molecules investigated for their cardiovascular effects, including the management of hypertension. researchgate.netnih.govarabjchem.org Research has led to the development of indazole derivatives as inhibitors of targets relevant to blood pressure regulation. For example, a series of indazole derivatives were optimized as potent inhibitors of CYP11B2, an enzyme involved in aldosterone (B195564) synthesis, which plays a key role in hypertension. mdpi.com One such compound, a 1H-indazole derivative, displayed high selectivity and potent inhibition of CYP11B2 with an IC50 value of 2.2 nM. mdpi.com
Other research has identified dihydropyridone indazole amides as selective Rho-kinase (ROCK) inhibitors. acs.org ROCK mediates vascular smooth muscle contraction, making it a viable target for antihypertensive agents. acs.org The indazole amide lead compound was a potent ROCK1 inhibitor, and further optimization led to derivatives with improved pharmacokinetic profiles that demonstrated the ability to lower blood pressure in spontaneously hypertensive rat models. acs.org
Table 3: Selected Indazole Derivatives with Antihypertensive Activity
| Compound Class/Derivative | Mechanism of Action | Source |
|---|---|---|
| 1H-Indazole derivatives | CYP11B2 inhibition | mdpi.com |
| Dihydropyridone Indazole Amides | Selective Rho-kinase (ROCK1) inhibition | acs.org |
| General Indazole Analogues | Various mechanisms targeting blood pressure regulation | researchgate.netarabjchem.orgresearchgate.net |
Anti-HIV Activity
The indazole nucleus has been identified as a privileged scaffold in the design of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.netmdpi.comnih.govresearchgate.net A variety of indazole-containing compounds have demonstrated anti-HIV properties in different assays. researchgate.netresearchgate.net
One study reported the synthesis of a novel tetrahydroindazolylbenzamide derivative that exhibited a remarkable ability to inhibit HIV proliferation with low cytotoxicity. acs.org The compound was found to act as a late reverse transcription inhibitor, blocking viral replication before the integration of viral DNA into the host genome. acs.org The presence of a primary benzamide (B126) moiety at the N1-position of the pyrazole (B372694) ring was deemed essential for its antiviral activity. acs.org This highlights the potential of the indazole framework as a starting point for developing new classes of anti-HIV drugs. researchgate.netresearchgate.net
Table 4: Indazole Derivatives with Anti-HIV Activity
| Compound Class/Derivative | Mechanism of Action/Finding | Selectivity Index (SI) | Source |
|---|---|---|---|
| Tetrahydroindazolylbenzamide derivative | Late reverse transcription inhibitor | 68 | acs.org |
| General Indazole Derivatives | Broadly cited for anti-HIV potential | Not specified | researchgate.netresearchgate.netmdpi.comnih.gov |
Antiarrhythmic and Broader Cardiovascular Effects
Indazole derivatives have been explored for a range of cardiovascular applications, including the treatment of arrhythmias. mdpi.comnih.govnih.govnih.gov Certain N(1)-substituted indazoles have been shown to possess antiarrhythmic activity alongside local anesthetic properties. austinpublishinggroup.com The compound DY-9760e, a dimethoxy-indazole derivative, has been noted for its cardioprotective effects against ischemia-reperfusion injury. nih.gov Another derivative, FKK, was investigated as a novel bronchodilator and found to have cardiovascular effects, including vasodilation in coronary and femoral vasculatures, though these effects were less potent than those of comparator drugs like aminophylline. nih.gov
More recent research has focused on developing highly selective β3-adrenergic receptor (β3-AR) agonists from the indazole class for treating overactive bladder, with a key goal being the avoidance of cardiovascular side effects. acs.orgacs.org One optimized compound, a sulfonamide-bearing indazole derivative, was a highly potent and selective β3-AR agonist that did not significantly affect heart rate or mean blood pressure in anesthetized rats, demonstrating the potential to engineer cardiovascular safety into this class of compounds. acs.orgacs.org
Table 5: Selected Indazole Derivatives with Cardiovascular Activity
| Compound/Derivative | Activity/Target | Potential Application | Source |
|---|---|---|---|
| N(1)–C(X)-Substituted indazoles | Antiarrhythmic, local anesthetic | Arrhythmia | austinpublishinggroup.com |
| DY-9760e | Cardioprotection | Ischemia-reperfusion injury | nih.gov |
| FKK | Vasodilation | Bronchodilation with cardiovascular effects | nih.gov |
| Indazole sulfonamide derivative (Compound 15) | Highly selective β3-AR agonist | Overactive bladder (lacking cardiovascular side effects) | acs.org |
Antispermatogenic Agents
A significant area of research for indazole derivatives has been in the development of non-hormonal male contraceptives through the inhibition of spermatogenesis. researchgate.net A series of halogenated 1-benzylindazole-3-carboxylic acids were among the first in this class to be studied for their effects on testicular weight and spermatogenesis. nih.govacs.org Several of these derivatives, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, demonstrated potent antispermatogenic activity. nih.gov The mechanism involves the disorganization of seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia remain unaffected. nih.gov
More recently, a potent indazole carboxylic acid analogue, gamendazole (B1674601), has been developed. oup.comnih.gov A single oral dose of gamendazole was shown to induce a 100% infertility rate in male rats, which was reversible in a majority of the subjects. oup.comnih.gov Gamendazole is believed to target Sertoli cells within the testes, representing a highly potent new oral antispermatogenic agent derived from the indazole scaffold. oup.comnih.gov
Table 6: Selected Indazole Derivatives with Antispermatogenic Activity
| Compound/Derivative | Key Finding | Source |
|---|---|---|
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent inhibition of spermatogenesis | nih.govacs.org |
| Gamendazole | Potent, orally active, and reversible antispermatogenic agent in rats | oup.comnih.gov |
| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Class of compounds showing antispermatogenic activity | nih.gov |
Dopamine Receptor Modulation
Derivatives of the this compound scaffold have been investigated for their interaction with various central nervous system receptors, including dopamine receptors. However, research in this specific area has often highlighted a greater affinity and selectivity for serotonin receptors over dopamine receptors. This selectivity is a noteworthy aspect of their pharmacological profile.
A prominent example is the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348. This derivative has been identified as a potent and selective 5-HT2C serotonin receptor agonist. researchgate.netnih.govtandfonline.comtandfonline.com In preclinical studies, YM348 demonstrated high agonistic activity at the human 5-HT2C receptor with an EC50 value of 1.0 nM. researchgate.netnih.gov Crucially, it exhibited high selectivity over the 5-HT2A receptor subtype. researchgate.netnih.gov While some indazole derivatives have been explored as dopamine D2 receptor antagonists, the focus for this compound derivatives has largely been on achieving selectivity away from dopaminergic receptors to minimize potential side effects associated with dopamine receptor modulation. researchgate.netaustinpublishinggroup.com
Research on a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives further underscores this point. One of the most active and selective compounds for the 5-HT2C receptor was found to be 4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, with a Ki of 1.13 nM for the 5-HT2C receptor and notable selectivity against various serotonin, dopaminergic, and adrenergic receptors. researchgate.net
| Compound Name | Receptor Target | Activity | Selectivity | Reference |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | 5-HT2C Receptor | Agonist (EC50 = 1.0 nM) | High selectivity over 5-HT2A and dopamine receptors | researchgate.netnih.gov |
| 4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | 5-HT2C Receptor | Agonist (Ki = 1.13 nM) | Selective over other serotonin, dopaminergic, and adrenergic receptors | researchgate.net |
Enzyme Inhibition beyond Cancer Targets
The inhibitory activity of indazole derivatives extends to various enzymes beyond those traditionally associated with cancer therapy. Notably, derivatives of the parent indazole scaffold have shown potential as inhibitors of neuronal nitric oxide synthase (nNOS) and cholinesterases, enzymes implicated in a range of neurological and inflammatory conditions.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition:
Certain substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase. For instance, 7-nitroindazole (B13768) is a known selective inhibitor of nNOS. tandfonline.comaustinpublishinggroup.com This enzyme is responsible for the production of nitric oxide in neuronal tissue, a signaling molecule involved in various physiological and pathological processes. tandfonline.com The inhibition of nNOS by indazole derivatives suggests a potential therapeutic avenue for conditions where nitric oxide overproduction is a contributing factor. While specific studies on this compound derivatives as nNOS inhibitors are not extensively documented, the activity of related indazoles provides a strong rationale for future investigation in this area. austinpublishinggroup.comacs.org
Cholinesterase Inhibition:
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has explored various heterocyclic scaffolds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While direct studies on this compound derivatives are limited, related structures have demonstrated promising activity. For example, a new family of 5-substituted indazole derivatives has been described with a multitarget profile that includes the inhibition of both cholinesterases and BACE1, another key enzyme in Alzheimer's disease pathology. nih.gov Furthermore, furo[3,2-c]coumarins, which share a furan (B31954) ring fused to a heterocyclic system, have been reported as low-micromolar inhibitors of acetylcholinesterase. mdpi.com These findings suggest that the this compound scaffold may also possess the potential for cholinesterase inhibition, warranting further synthetic and biological evaluation.
| Compound Class | Target Enzyme | Significance | Reference |
| Substituted Indazoles (e.g., 7-nitroindazole) | Neuronal Nitric Oxide Synthase (nNOS) | Potential for treating neurological disorders involving nitric oxide signaling | tandfonline.comaustinpublishinggroup.com |
| 5-Substituted Indazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), BACE1 | Multitarget approach for Alzheimer's disease | nih.gov |
| Furo[3,2-c]coumarins | Acetylcholinesterase (AChE) | Potential for Alzheimer's disease treatment | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Furo 2,3 G Indazole Analogs
Elucidating Key Structural Features for Biological Activity
The biological activity of 1H-furo[2,3-g]indazole analogs is profoundly influenced by the nature and position of various substituents on the core heterocyclic system. Research has focused on identifying key structural motifs that govern the potency and selectivity of these compounds, particularly as agonists for serotonin (B10506) receptors.
The this compound scaffold has proven to be a valuable template for developing potent 5-HT2C receptor agonists. researchgate.netnih.govresearchgate.net SAR studies have demonstrated that the introduction of an ethylamine (B1201723) side chain at the N-1 position of the indazole ring is a critical determinant for agonistic activity. The nature of substituents on both the fused furan (B31954) ring and the ethylamine side chain plays a pivotal role in modulating the potency and selectivity towards the 5-HT2C receptor.
A series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated to identify potent and selective 5-HT2C receptor agonists. researchgate.netnih.gov Among these, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, emerged as a highly potent and selective agonist. researchgate.netresearchgate.netebi.ac.uk This compound exhibited high agonistic activity for the human 5-HT2C receptor with an EC50 value of 1.0 nM and displayed high selectivity over the 5-HT2A receptor subtype. researchgate.netnih.govebi.ac.uk
The following table summarizes the 5-HT2C receptor agonistic activity of selected this compound analogs, highlighting the importance of substitution patterns.
| Compound | Substituent at C-7 | Substituent at N-1 | 5-HT2C EC50 (nM) |
| YM348 | Ethyl | (S)-1-methylethylamine | 1.0 researchgate.netresearchgate.netebi.ac.uk |
This interactive table is based on available research data.
Modifications to the tricyclic core of this compound, such as bioisosteric replacement of the furan ring with other heterocyclic systems, significantly influence the pharmacological profile. nih.gov The indazole nucleus itself is recognized as a privileged pharmacophoric scaffold in numerous bioactive molecules. tandfonline.commdpi.com The replacement of the indole (B1671886) moiety in tryptamines with an indazole ring, for instance, has been explored to create analogs with potentially superior properties regarding metabolic stability, oral bioavailability, and plasma clearance. nih.gov
Similarly, replacing the furan ring with a pyran ring to form pyrano[2,3-g]indazole derivatives has been investigated. The compound AL-38022A, (S)-1-(8,9-dihydropyrano[2,3-g]indazol-1(7H)-yl)-propan-2-amine, acts as a potent and selective agonist for the 5-HT2 receptor family. tandfonline.com Furthermore, the strategic replacement of parts of the core structure, such as substituting a 6-hydroxybenzothiophene with a 6H-thieno[2,3-e]indazole, has led to the discovery of novel selective estrogen receptor degraders with improved pharmacological profiles. nih.gov These examples underscore the utility of modifying the heterocyclic system to fine-tune the activity and properties of the resulting compounds.
The regiochemistry of substitution on the this compound core is a critical factor governing biological activity. The N-1 and C-7 positions have been identified as particularly important for modulation of 5-HT2C receptor agonism. researchgate.netnih.gov
N-1 Position: The substituent at the N-1 position of the indazole ring is crucial for interaction with the target receptor. SAR studies have shown that an (S)-1-methylethylamine group at this position confers high potency. researchgate.netebi.ac.uk The N-alkylation of the indazole scaffold is a key synthetic step, and the regioselectivity (N-1 vs. N-2) can be influenced by steric and electronic effects of other substituents on the ring system. beilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) generally favors N-1 alkylation, which is essential for synthesizing these potent agonists. beilstein-journals.org
C-7 Position: The C-7 position on the furan portion of the molecule is another key site for modification. The presence of a small alkyl group, such as an ethyl group in YM348, contributes significantly to the high in vitro potency at the 5-HT2C receptor. researchgate.nettandfonline.com In contrast, a carboxamide group at the C-7 position, as in this compound-7-carboxamide, results in a different pharmacological profile. nih.gov The electronic properties of substituents at the C-7 position can also influence the N-1/N-2 regioselectivity during alkylation of the indazole nitrogen, with electron-withdrawing groups at C-7 favoring N-2 substitution. beilstein-journals.org
The following table illustrates the impact of C-7 substituents on the pharmacological profile.
| Compound | C-7 Substituent | N-1 Substituent | Primary Biological Activity |
| YM348 | Ethyl | (S)-1-methylethylamine | Potent 5-HT2C Agonist tandfonline.com |
| This compound-7-carboxamide | Carboxamide | H | Building Block nih.gov |
This interactive table is based on available research data.
The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity. In the context of indazole-related heterocycles, trifluoromethyl substitutions have been shown to impact pharmacological properties. For example, the synthesis of (1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone demonstrates the incorporation of a trifluoromethylphenyl moiety into an indazole-based structure. researchgate.net While direct studies on trifluoromethyl-substituted 1H-furo[2,3-g]indazoles are limited in the provided context, research on related fused pyrimidines, such as furo[2,3-d]pyrimidines, has shown that trifluoromethylphenyl ureas can act as dual inhibitors of key enzymes. nih.gov This suggests that strategic placement of a CF3 group on the this compound scaffold could be a viable approach to modulate its pharmacological profile.
Conformational Analysis and Elucidation of Bioactive Conformations
Understanding the three-dimensional structure and conformational preferences of this compound analogs is essential for elucidating their mechanism of action at a molecular level. Conformational analysis and molecular modeling studies help to identify the specific spatial arrangement, or "bioactive conformation," that the molecule adopts when binding to its biological target.
Derivatization Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects
Derivatization is a key strategy in medicinal chemistry to refine the pharmacological properties of a lead compound. For this compound analogs, various derivatization approaches have been employed to enhance potency, improve selectivity for the desired target, and minimize interactions with other receptors (off-target effects).
Key strategies include:
Side Chain Modification at N-1: Systematically altering the length, branching, and stereochemistry of the alkylamine side chain at the N-1 position has been a primary focus to optimize interactions with the 5-HT2C receptor. researchgate.netnih.gov
Substitution on the Furan Ring (C-7): Introducing small alkyl groups at the C-7 position has proven effective for increasing potency. researchgate.nettandfonline.com
Amide Regiochemistry: In related indazole carboxamides, the specific regiochemistry of the amide linker has been shown to be critical for activity, indicating that the orientation of hydrogen bond donors and acceptors is a crucial design element. nih.gov
Introduction of Specific Functional Groups: Incorporating groups like halogens or trifluoromethyls can be used to probe specific interactions within the binding pocket and improve physicochemical properties. nih.govresearchgate.net
These derivatization strategies, guided by SAR data, are essential for the rational design of new this compound analogs with superior therapeutic potential. scispace.com
Ligand-Target Interactions and Binding Site Analysis, including Amino Acid Residue Identification
The unique structural arrangement of the this compound scaffold has been leveraged to design potent and selective ligands for various biological targets, most notably the 5-HT2C receptor. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies, supported by molecular modeling, have provided valuable insights into the key interactions between these analogs and their target binding sites.
A significant body of research has focused on a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. nih.govebi.ac.ukresearchgate.net These studies have been instrumental in elucidating the critical structural features required for potent agonistic activity and selectivity. Molecular docking studies of these compounds have helped to identify the specific amino acid residues within the 5-HT2C receptor's binding pocket that are crucial for ligand recognition and activation.
One of the most potent compounds to emerge from these studies is (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348. nih.govebi.ac.ukresearchgate.net This compound exhibits high agonistic activity for the human 5-HT2C receptor with an EC50 of 1.0 nM and demonstrates high selectivity over the 5-HT2A receptor. nih.govebi.ac.ukresearchgate.net The binding mode of YM348 and related analogs within the 5-HT2C receptor has been investigated, revealing key interactions that contribute to its high affinity and efficacy.
While specific amino acid interaction data for this compound analogs from direct experimental methods like X-ray crystallography of the ligand-receptor complex are not extensively available in the public domain, molecular docking simulations based on homology models of the 5-HT2C receptor have provided a theoretical framework for understanding these interactions. These models suggest that the primary amine of the ethylamine side chain forms a crucial salt bridge with a conserved aspartic acid residue in transmembrane domain 3 (TM3), a common interaction for aminergic G-protein coupled receptors (GPCRs). The aromatic core of the furo[2,3-g]indazole likely engages in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine and tryptophan within the binding pocket.
Furthermore, the substituent at the 7-position of the furo[2,3-g]indazole ring system has been shown to significantly influence potency and selectivity. nih.govebi.ac.ukresearchgate.net The ethyl group in YM348, for instance, is thought to occupy a specific hydrophobic sub-pocket within the receptor, enhancing its binding affinity. The stereochemistry of the side chain is also critical, with the (S)-enantiomer showing significantly higher activity, indicating a precise geometric fit within the chiral environment of the binding site. nih.govebi.ac.ukresearchgate.net
In a broader context, studies on other indazole-based compounds targeting different receptors and enzymes, such as kinases, provide analogous insights into ligand-target interactions. For example, molecular docking studies of indazole derivatives as vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitors have identified key hydrogen bond interactions with amino acid residues like Cys919, Asp1046, and Glu885 in the ATP-binding site. nih.gov While the target is different, these studies underscore the versatility of the indazole scaffold in forming specific and strong interactions with various protein targets.
The table below summarizes the key interaction points identified for this compound analogs and related compounds with their respective biological targets, based on available research.
| Compound/Analog Class | Target | Key Interacting Residues (Predicted) | Type of Interaction | Reference |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | 5-HT2C Receptor | Conserved Aspartic Acid (TM3) | Salt Bridge | nih.govebi.ac.ukresearchgate.net |
| This compound Analogs | 5-HT2C Receptor | Aromatic residues (e.g., Phenylalanine, Tryptophan) | π-π Stacking/Hydrophobic | nih.govebi.ac.ukresearchgate.net |
| Indazole Derivatives | VEGFR2 Kinase | Cys919, Asp1046, Glu885 | Hydrogen Bonding | nih.gov |
Computational Chemistry and Molecular Modeling in 1h Furo 2,3 G Indazole Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1H-furo[2,3-g]indazole and its analogues. beilstein-journals.orgbeilstein-journals.org These methods allow for the detailed investigation of electronic structure and the energetic landscapes of molecules, which are crucial for understanding their chemical behavior.
Electronic Structure and Reactivity Predictions
DFT calculations are employed to determine the electronic distribution within the this compound scaffold, providing insights into its reactivity. By calculating molecular orbitals and electrostatic potential maps, researchers can identify regions of the molecule that are electron-rich or electron-poor, thus predicting sites susceptible to electrophilic or nucleophilic attack. beilstein-journals.orgbeilstein-journals.org For instance, DFT studies on indazole derivatives have been used to calculate the partial charges on nitrogen atoms and Fukui indices, which help in understanding and predicting the regioselectivity of reactions like alkylation. beilstein-journals.org This predictive capability is invaluable for designing synthetic routes to novel derivatives with specific substitution patterns. beilstein-journals.orgbeilstein-journals.org
Furthermore, conceptual DFT provides a basis for developing Quantitative Structure-Activity Relationships (QSAR), where reactivity descriptors are correlated with biological activity. acs.org
Tautomerism Studies and Energetic Stability of Indazole Scaffolds
The indazole core, a key component of this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. beilstein-journals.orgaustinpublishinggroup.com The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's physical, chemical, and biological properties. nih.gov Quantum chemical calculations have been extensively used to study the tautomeric equilibrium of indazoles. austinpublishinggroup.comresearchgate.net These studies consistently show that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.orgmdpi.com This theoretical finding is crucial as it explains the predominance of the 1H-form in most conditions and guides the synthesis of derivatives based on this more stable scaffold. austinpublishinggroup.comresearchgate.net The relative stability of tautomers is determined by calculating their internal energies, providing a solid theoretical foundation for experimental observations. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of this compound derivatives with biological targets at an atomic level. beilstein-journals.orgmdpi.comsemanticscholar.org These methods are essential for predicting how a small molecule (ligand) binds to a protein (receptor) and for assessing the stability of the resulting complex.
Prediction of Ligand-Receptor Binding Affinities and Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This technique is widely used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. For example, docking studies on indazole derivatives have been used to predict their binding affinities to various enzymes and receptors, such as those implicated in cancer. researchgate.netresearchgate.net The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity. For instance, docking studies of indazole analogs against the breast cancer aromatase enzyme have shown binding affinities ranging from -7.7 to -8.0 kcal/mol. researchgate.net Similarly, docking of furo[2,3-d]pyrimidine (B11772683) derivatives against SARS-CoV-2 proteases yielded binding energies between -7.2 and -8.5 Kcal/mol. nih.gov
Following docking, molecular dynamics simulations can be performed to provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose predicted by docking and a more refined calculation of binding free energies. nih.govnih.gov
Identification of Key Interacting Amino Acid Residues within Binding Pockets
A critical outcome of molecular docking and MD simulations is the detailed visualization of the interactions between the ligand and the amino acid residues in the receptor's binding pocket. beilstein-journals.orgresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key interactions is fundamental for understanding the structure-activity relationship (SAR). For example, docking studies have revealed that derivatives of this compound can form hydrogen bonds with specific residues like Arginine (Arg) and Methionine (Met) in their target proteins. researchgate.net In one study, the majority of the synthesized compounds showed interactions with the active site residues Arg115 and Met374. researchgate.net This detailed information allows medicinal chemists to design new derivatives with modified functional groups that can enhance these interactions, leading to improved potency and selectivity. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound research, QSAR studies are used to predict the biological activity of newly designed derivatives before they are synthesized.
The process involves generating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, like partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like hypoxia-inducible factor-1α (HIF-1α). The resulting steric and electrostatic contour maps provide a structural framework for designing new, more potent inhibitors. nih.gov By integrating the insights from QSAR models with those from molecular docking and synthesis, researchers can more efficiently navigate the chemical space to discover novel drug candidates.
Development of Predictive Models for Biological Activity of Indazole Derivatives
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. By correlating variations in the physicochemical properties of compounds with their biological activities, QSAR models can forecast the potency of unsynthesized analogues, thereby prioritizing synthetic efforts.
In the realm of indazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been successfully developed to predict various biological activities, including anticancer and antimicrobial effects. longdom.orgresearchgate.netgrafiati.com These models are built by analyzing a dataset of compounds with known activities and identifying key molecular descriptors that govern their biological function.
One notable study focused on a series of 109 indazole derivatives as potential Tyrosine Threonine Kinase (TTK) inhibitors for anticancer therapy. longdom.orgresearchgate.net The researchers developed robust 2D and 3D-QSAR models with high predictive accuracy. The 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, demonstrated a strong correlation coefficient (r²) of 0.9512 and excellent internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net The 3D-QSAR model, built using the Step-Wise k-Nearest Neighbor (SW kNN) approach, also showed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.netgrafiati.com These statistically significant models indicate a strong agreement between the observed and predicted biological activities (pIC50 values), confirming their reliability for predicting the anticancer potential of new indazole derivatives. researchgate.net
Similarly, QSAR models have been developed to understand the structural requirements for the SAH/MTAN inhibitory activity of indazole compounds. aboutscience.eu One such model explained over 85% of the variance in inhibitory activity and showed good external predictability of 68.5%. aboutscience.eu These studies collectively highlight the power of QSAR in elucidating the essential structural features required for the biological efficacy of indazole-based compounds, providing a rational basis for the design of novel therapeutic agents. longdom.orgresearchgate.net
| Model Type | Target/Activity | Method | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) | Reference |
|---|---|---|---|---|---|---|
| 2D-QSAR | Anticancer (TTK Inhibition) | MLR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |
| 3D-QSAR | Anticancer (TTK Inhibition) | SW kNN | - | 0.9132 | - | researchgate.net |
| QSAR | SAH/MTAN Inhibition | - | 0.852 (explains variance) | - | 0.685 | aboutscience.eu |
Virtual Screening for Novel this compound Leads
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. olemiss.eduresearchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For a scaffold like this compound, virtual screening can be instrumental in identifying novel leads for various therapeutic targets.
The process typically begins with a validated 3D structure of the target protein. A library of compounds, which can range from commercially available chemicals to vast, computationally generated "make-on-demand" libraries, is then computationally "docked" into the binding site of the target. olemiss.edu Docking algorithms predict the binding conformation of each molecule and assign a score based on the predicted binding affinity. researchgate.netmdpi.com Molecules with the best scores are selected as "hits" for further experimental validation.
While specific virtual screening campaigns leading to this compound leads are not prominently documented in the reviewed literature, the application of this technique to the broader indazole class demonstrates its potential. For example, structure-guided design and screening have led to the discovery of 5-aminoindazole (B92378) derivatives as potent inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme crucial for bacterial quorum sensing. aboutscience.eu Similarly, virtual screening approaches combining pharmacophore modeling and docking have been successfully employed to identify novel inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) and glycogen (B147801) synthase kinase-3 beta (GSK-3β), for which indazole-containing compounds are known inhibitors. olemiss.eduresearchgate.net
The emergence of DNA-encoded library (DEL) technology represents another frontier in screening, allowing for the exploration of chemical libraries of unprecedented size. acs.org Hits discovered through DEL screening often exhibit novel binding modes, highlighting the power of exploring vast chemical spaces to find unique molecular interactions. acs.org Applying these advanced virtual and library screening methods to targets of interest for the this compound scaffold could uncover novel protein-ligand interactions and lead to the development of highly selective modulators.
Pharmacophore Modeling and De Novo Design of Novel Analogues
Pharmacophore modeling and de novo design are advanced computational strategies that facilitate the rational design of new molecules with desired biological activities. These methods are particularly valuable for optimizing lead compounds and exploring novel chemical space around a core scaffold like this compound.
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Pharmacophore models can be generated in two primary ways: ligand-based, by aligning a set of active molecules and extracting their common features, or structure-based, by analyzing the key interaction points between a ligand and its target protein in a known 3D structure. dovepress.comnih.gov Once created, the pharmacophore model serves as a 3D query to screen compound libraries for molecules that match the required features, or as a template for designing new molecules. researchgate.netdovepress.com
De novo design takes this a step further by using computational algorithms to build novel molecules from scratch. mdpi.com Starting with an empty binding site of a target protein or a pharmacophore model, these programs piece together molecular fragments to generate structures that are predicted to have high affinity and specificity for the target. This approach can lead to the discovery of entirely novel chemical scaffolds that may not be present in existing compound libraries. For instance, de novo design has been applied to create novel and selective COX-2 inhibitors. mdpi.com
For the this compound scaffold, these techniques offer a powerful workflow for generating novel analogues. A known active derivative, such as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), a potent 5-HT2C receptor agonist, could be used to generate a pharmacophore model. researchgate.net This model, highlighting the key interactions responsible for its agonist activity, could then be used to guide the de novo design of new analogues. The goal would be to retain the essential pharmacophoric features while modifying other parts of the molecule to improve properties like selectivity, metabolic stability, or oral bioavailability, ultimately leading to superior drug candidates. researchgate.netacs.org
Preclinical Investigations and Drug Development Potential of 1h Furo 2,3 G Indazole Analogs
In Vitro Pharmacological Evaluation
The in vitro assessment of 1H-furo[2,3-g]indazole analogs has been crucial in elucidating their mechanisms of action and identifying lead compounds for further development. These investigations have primarily involved receptor binding and functional assays, enzyme inhibition studies, and cytotoxicity screenings against cancer cell lines.
Receptor Binding Assays and Functional Assays (e.g., EC50 values for 5-HT2C agonism)
A significant area of investigation for this compound derivatives has been their activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT2C subtype, which is a key target for central nervous system-related conditions. researchgate.net
Detailed structure-activity relationship (SAR) studies led to the synthesis of a series of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives. austinpublishinggroup.comresearchgate.net Among these, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, was identified as a potent and selective 5-HT2C receptor agonist. researchgate.nettandfonline.com Functional assays demonstrated its high agonistic activity on the human 5-HT2C receptor, with high selectivity over the 5-HT2A receptor subtype. researchgate.netgoogle.com This selectivity is a critical attribute, as activity at the 5-HT2A and 5-HT2B receptors is associated with undesirable side effects. google.comresearchgate.net
| Compound Name | Receptor Target | Assay Type | Result (EC50) | Citation |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | Human 5-HT2C | Functional Agonist Assay | 1.0 nM | researchgate.net |
Enzyme Inhibition Assays (e.g., IDO1, MAPK1, Protein Kinase C-B/AKt)
While specific enzyme inhibition data for this compound analogs is limited in the reviewed literature, the broader class of indazole derivatives has been evaluated against several enzymatic targets relevant to cancer and inflammation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy because it helps tumor cells evade the immune system. nih.govnih.gov Research has identified the 1H-indazole scaffold as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov A study on 1H-indazole derivatives, which did not feature the fused furan (B31954) ring, identified a compound (2g) that exhibited significant IDO1 inhibition. nih.gov This suggests that the core indazole structure is crucial for this activity and that furo[2,3-g]indazole analogs could potentially be explored as IDO1 inhibitors. nih.gov
| Compound Class | Enzyme Target | Lead Compound | Result (IC50) | Citation |
| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Compound 2g | 5.3 μM | nih.gov |
Furthermore, various indazole derivatives have been reported to possess inhibitory activity against other kinases involved in cell signaling pathways, such as Protein Kinase C-B/Akt, which are implicated in cancer. researchgate.net The p38 mitogen-activated protein kinase (MAPK) pathway is another area where indazole-based inhibitors have been explored for their anti-inflammatory effects. google.com
Cytotoxicity and Antiproliferative Assays against Various Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, HT-29)
The anticancer potential of the indazole scaffold has been investigated through cytotoxicity and antiproliferative assays against a panel of human cancer cell lines. Although specific data on this compound analogs were not prominent in the search results, related indazole derivatives have demonstrated activity against colorectal and breast cancer cell lines.
In one study, a series of 3-aryl indazoles and their N-methyl derivatives were evaluated for their in vitro anticancer activity against HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com The results indicated that the tested indazole derivatives displayed a range of mild to moderate cytotoxic activities against these cells. researchgate.netmdpi.com Another study synthesized novel indazole analogs and tested them against HT-29 (colon cancer) and MDA-MB-231 cell lines, with some compounds showing notable inhibitory concentrations. researchgate.net For instance, certain 3-aryl-1H-indazole compounds were found to be more potent against the HCT-116 cell line than the MDA-MB-231 line. mdpi.com
| Compound Class | Cancer Cell Line | Compound Example | Result (IC50) | Citation |
| Indazole Analogs | HT-29 | Compound 5j | 1.2 µM | researchgate.net |
| Indazole Analogs | MDA-MB-231 | Compound 5h | 1.2 µM | researchgate.net |
| Indazole Analogs | MDA-MB-231 | Compound 5b | 1.6 µM | researchgate.net |
| Indazole Analogs | HT-29 | Compound 3h | 2.2 µM | researchgate.net |
| Indazole Analogs | HCT-116 | - | < 87-94 µg/mL | mdpi.com |
In Vivo Efficacy Studies
Following promising in vitro results, select this compound analogs have been advanced to in vivo studies to assess their efficacy in animal models of specific diseases.
Animal Models for Specific Diseases (e.g., Rat Penile Erection Model for 5-HT2C agonists)
The potent 5-HT2C agonist activity of YM348, a this compound derivative, was further evaluated in vivo. The compound was tested in a rat penile erection model, a standard preclinical assay for assessing the functional effects of 5-HT2C receptor agonists. researchgate.netgoogle.com When administered orally, YM348 was found to be effective in this model, confirming its in vivo activity and potential as a treatment for conditions that respond to 5-HT2C agonism, such as erectile dysfunction. researchgate.netgoogle.com
Evaluation of Thermogenic and Anorectic Effects in Animal Studies
The 5-HT2C receptor is a well-established target for anti-obesity agents due to its role in regulating appetite and energy expenditure. researchgate.net Consequently, the this compound analog YM348 was investigated for its potential as an anti-obesity agent in Zucker rats. tandfonline.comresearchgate.netresearchgate.net
A single oral administration of YM348 resulted in a significant, dose-dependent reduction in food intake. researchgate.net This anorectic effect was confirmed to be mediated by the 5-HT2C receptor, as it was inhibited by the administration of a selective 5-HT2C receptor antagonist. researchgate.net In addition to reducing food intake, YM348 also demonstrated thermogenic effects. tandfonline.comtandfonline.com Single administrations of the compound significantly increased both body temperature and calorie expenditure in the animal models. researchgate.net These findings highlight the potential of this compound-based 5-HT2C agonists in the development of treatments for obesity. researchgate.netresearchgate.net
Drug Metabolism and Pharmacokinetics (DMPK) Considerations in Preclinical Development
The journey of a drug candidate from the laboratory to clinical application is heavily dependent on its drug metabolism and pharmacokinetics (DMPK) profile. mdpi.com Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical in the early stages of drug discovery. For this compound analogs, in silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses are employed to predict their drug-likeness and guide further development. nih.govwindows.net
In silico studies of some furo[2,3-d]pyrimidine (B11772683) derivatives, which share a similar fused heterocyclic system, have shown that these compounds can possess favorable drug-like properties. nih.govwindows.net For instance, certain analogs have been predicted to have good oral bioavailability and not to violate Lipinski's rule of five, a key guideline for drug-likeness. nih.govnih.gov These computational tools help in prioritizing compounds for more resource-intensive in vitro and in vivo testing.
In vitro pharmacokinetic studies often involve assessing the metabolic stability of compounds in liver microsomes from different species, such as rats and humans. acs.org For example, a study on 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives indicated that these compounds displayed optimal physicochemical features, suggesting they could be excellent lead molecules. researchgate.net Furthermore, some indazole derivatives have demonstrated moderate cell permeability and oral bioavailability in in vitro and in vivo models, respectively, along with low systemic clearance. acs.org These findings are crucial as they suggest that the this compound scaffold can be a viable starting point for developing orally administered drugs.
Toxicology and Preliminary Safety Assessment
Early assessment of potential toxicity is a critical step in weeding out drug candidates that are likely to fail in later stages of development due to safety concerns. For this compound analogs, preliminary safety assessments often begin with in silico toxicity profiling. Computational models can predict potential liabilities such as mutagenicity and cytotoxicity. researchgate.net For a series of novel 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives, in silico toxicity profiling predicted a lack of both mutagenicity and cytotoxicity. researchgate.net
Following computational screening, in vitro cytotoxicity assays are performed using various cancer cell lines to determine the concentration at which a compound inhibits cell growth by 50% (GI50). For instance, certain substituted 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives have shown potent activity against the MCF-7 breast cancer cell line. researchgate.net It is also important to assess the impact on non-cancerous cell lines to determine selectivity. Some furo[3,2-c]coumarins, another class of fused heterocyclic compounds, have been shown to be non-toxic to human neuroblastoma cells at concentrations where they exhibit their desired biological activity. mdpi.com
These preliminary toxicology studies are vital for establishing an initial therapeutic window and for guiding the selection of candidates for further, more extensive in vivo safety and toxicology studies in animal models.
Lead Optimization Strategies for this compound Candidates
Once a promising lead compound with a desirable biological activity and an acceptable initial DMPK and safety profile is identified, the process of lead optimization begins. This iterative process involves making chemical modifications to the lead structure to enhance its drug-like properties.
A primary goal of lead optimization is to increase the potency of the compound, meaning that it can produce the desired effect at a lower concentration. This is often achieved through structure-activity relationship (SAR) studies, where different functional groups are systematically introduced into the molecule to understand their impact on activity. For example, in a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives, it was found that compounds with an electron-withdrawing group at a specific position on a phenyl ring exhibited the most potent activity against the MCF-7 cell line. researchgate.net Similarly, the synthesis and SAR of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives led to the identification of a potent and selective 5-HT2C receptor agonist. researchgate.nettandfonline.com
Selectivity is another critical parameter. A drug should ideally interact with its intended target with high affinity while having minimal interaction with other related targets to avoid unwanted side effects. For instance, the optimization of certain indazole derivatives as phosphoinositide 3-kinase (PI3K) inhibitors focused on achieving high selectivity for the PI3Kδ isoform over other closely related isoforms. nih.gov This was accomplished through extensive use of structure-based design, which utilizes the three-dimensional structure of the target protein to guide the design of more selective inhibitors. nih.govnih.gov
Improving bioavailability, particularly oral bioavailability, is often a key challenge. Strategies to enhance bioavailability can include modifying the molecule to increase its solubility or permeability, or to reduce its susceptibility to first-pass metabolism in the liver. For some indazole analogs, optimization efforts have successfully led to compounds with improved pharmacokinetic profiles suitable for oral administration. nih.gov
During lead optimization, it is crucial to continuously monitor for and mitigate potential off-target effects. These are unintended interactions of the drug candidate with other biological targets that can lead to adverse events. A common strategy is to screen the optimized compounds against a panel of known off-target proteins, such as various kinases and G-protein coupled receptors. nih.govulisboa.pt
If off-target activity is identified, further chemical modifications can be made to reduce these interactions. For example, if a compound shows inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, modifications can be made to reduce this inhibition. nih.gov Similarly, if a compound shows potential for cardiotoxicity by inhibiting the hERG channel, structural changes can be introduced to mitigate this risk. nih.gov The goal is to develop a drug candidate with a clean off-target profile, maximizing its therapeutic potential while minimizing the risk of adverse effects.
Patent Landscape and Commercial Implications for 1h Furo 2,3 G Indazole Scaffolds
Analysis of Intellectual Property Related to Furo[2,3-G]indazole and Indazole Derivatives
The intellectual property landscape for indazole derivatives is extensive, with numerous patents filed by major pharmaceutical companies and research institutions. nus.edu.sg These patents cover a wide array of therapeutic applications, reflecting the versatility of the indazole scaffold as a pharmacophore. tandfonline.comresearchgate.net Indazole derivatives are frequently patented as inhibitors of protein kinases, making them highly valuable in oncology. tandfonline.comgoogle.com Additionally, patents describe their use in treating inflammation, neurodegenerative disorders, cardiovascular diseases, and as serotonin (B10506) receptor antagonists. researchgate.netnih.govnih.govgoogle.com
Patents specifically claiming the 1H-furo[2,3-g]indazole core are less numerous but point to distinct and valuable therapeutic niches. An early example includes patents for substituted furo[2,3-g]indazoles intended for lowering intraocular pressure and treating glaucoma. google.comjustia.com More recently, patent applications have been filed for furoindazole derivatives targeting GPR84, a receptor implicated in autoimmune diseases like multiple sclerosis, inflammatory conditions such as endometriosis, and pain. google.com Another notable area involves 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives, which have been investigated as 5-HT2C receptor agonists, potentially for treating conditions like obesity or psychiatric disorders. mdpi.comaustinpublishinggroup.com
The broader indazole patent space is dominated by pharmaceutical giants, including Merck, Pfizer, Glaxo Group Ltd., and F. Hoffmann-La Roche Ltd. nus.edu.sg This intense patent activity for the general indazole structure underscores its proven value and provides a strong foundation for the commercial development of more novel, fused-ring systems like furo[2,3-g]indazole.
Table 1: Representative Patents for Furo[2,3-g]indazole and Related Indazole Derivatives
| Patent Number | Title/Subject | Therapeutic Area | Assignee/Applicant | Scaffold Type |
|---|---|---|---|---|
| US20070135430A1 | Substituted furo[2,3-g]indazoles for the treatment of glaucoma | Ophthalmology (Glaucoma) | Not specified in source | Furo[2,3-g]indazole |
| WO2019021208A1 | Indazole derivatives useful as PERK inhibitors | Neurodegenerative Diseases, Cancer | Not specified in source | Indazole |
| AU2020408908A1 | Furoindazole derivatives | Autoimmune & Inflammatory Diseases (e.g., MS, Endometriosis) | Not specified in source | Furoindazole |
| US7563906B2 | Indazole derivatives with Rho kinase inhibiting action | Glaucoma, other diseases involving Rho kinase | Not specified in source | Indazole |
| WO2001053268A2 | Indazole compounds for mediating or inhibiting cell proliferation | Oncology (VEGF, CDK inhibitors) | Not specified in source | Indazole |
Emerging Trends in Patenting Novel Furo[2,3-G]indazole Derivatives with Therapeutic Claims
Recent patent activity reveals a clear trend toward developing highly specific and targeted therapeutic agents based on the indazole and furo[2,3-g]indazole frameworks. While early patents for indazoles covered broad applications, newer filings focus on modulating specific biological targets with high precision.
A significant emerging trend is the development of these derivatives as inhibitors of novel or challenging drug targets. For instance, patents for indazole derivatives as PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors are aimed at treating a range of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease by mitigating cellular stress. google.com This represents a shift towards addressing the underlying mechanisms of complex diseases.
For the furo[2,3-g]indazole scaffold specifically, the trend is toward exploiting its unique structure to achieve selectivity for targets involved in inflammatory and autoimmune pathways. The patenting of derivatives as GPR84 inhibitors for conditions like multiple sclerosis and inflammatory pain is a prime example. google.com This suggests that the fused furan (B31954) ring may confer advantageous properties, such as improved selectivity or pharmacokinetic profiles, compared to simpler indazole structures.
Furthermore, there is a continuing strong interest in patenting indazole derivatives as kinase inhibitors for cancer treatment. tandfonline.comresearchgate.net The success of FDA-approved indazole-based kinase inhibitors like Axitinib and Pazopanib fuels ongoing research to discover new derivatives with improved efficacy, better resistance profiles, and activity against new kinase targets. mdpi.comresearchgate.net The development of compounds targeting FGFR, VEGFR, and ALK demonstrates this sustained focus. researchgate.netnih.gov
Commercialization Potential in Pharmaceutical and Biomedical Research
The commercialization potential for compounds built on the this compound scaffold is substantial, benefiting from the proven success of the broader indazole family in the pharmaceutical market. tandfonline.com The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of several commercially successful drugs. researchgate.netnih.gov This existing market validation significantly de-risks the development of novel derivatives.
The therapeutic areas targeted by furo[2,3-g]indazole patents—glaucoma, autoimmune diseases (multiple sclerosis), and inflammatory pain—represent large and growing markets with significant unmet medical needs. google.comgoogle.com Drugs that can offer novel mechanisms of action or improved outcomes in these areas have very high commercial potential. For example, a new oral treatment for multiple sclerosis or a non-opioid-based therapy for inflammatory pain would likely see rapid adoption and commercial success.
The commercial potential is further enhanced by the involvement of major pharmaceutical companies in the indazole patent space. nus.edu.sg This indicates a strong industry appetite for compounds of this class. As furo[2,3-g]indazole derivatives demonstrate promising preclinical or clinical data, they are likely to attract licensing deals, partnerships, or acquisition interest from these larger players.
Beyond direct therapeutic use, there is commercial potential for these compounds as tools in biomedical research. nih.govrug.nl Highly selective inhibitors of specific enzymes or receptors, such as the patented PERK or GPR84 inhibitors, are valuable research probes for elucidating biological pathways. google.comgoogle.com Companies that specialize in biochemical reagents could commercialize these molecules for laboratory use, creating an additional revenue stream.
Table 2: Key Pharmaceutical Companies in the Indazole Derivative Patent Landscape
| Company Name | Headquarters | Notable Involvement / Area of Interest |
|---|---|---|
| Merck Sharp & Dohme Corp. (MSD) | Whitehouse Station, NJ, USA | Active in R&D and distribution of prescription drugs, including those based on heterocyclic scaffolds. nus.edu.sg |
| Glaxo Group Ltd. (part of GSK) | Brentford, UK | Engaged in the production of a wide range of pharmaceuticals. nus.edu.sg |
| F. Hoffmann-La Roche Ltd. | Basel, Switzerland | Manufactures pharmaceutical products, with a strong focus on oncology and diagnostics. nus.edu.sg |
| Pfizer Products, Inc. | USA | A major global pharmaceutical company with a broad portfolio, including kinase inhibitors for oncology. nus.edu.sg |
| Boehringer Ingelheim International GmbH | Ingelheim, Germany | Manufactures a wide range of human and animal health products. nus.edu.sg |
Future Directions and Research Opportunities for 1h Furo 2,3 G Indazole
The unique fused heterocyclic structure of 1H-furo[2,3-g]indazole has established it as a privileged scaffold in medicinal chemistry. Building on the existing knowledge, future research is poised to unlock the full therapeutic potential of its derivatives. This involves refining its synthesis, discovering new biological applications, and leveraging cutting-edge technologies to accelerate drug development.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the regiochemistry of N-substituted 1H-Furo[2,3-G]indazole isomers?
- Methodological Answer : Heteronuclear Multiple Bond Correlation (HMBC) NMR is critical for assigning regiochemistry. For example, correlations between specific protons (e.g., C-7a carbon and N-alkyl protons) distinguish N-1 vs. N-2 substituted isomers. X-ray crystallography further validates structural assignments, as demonstrated in silver complex studies .
Q. How does the IUPAC nomenclature system assign numbering and prioritize heteroatoms in this compound?
- Methodological Answer : The numbering prioritizes heteroatoms (O, S, N) based on their position and priority. For fused ring systems like this compound, the indazole core is numbered first, followed by the fused furan ring, ensuring the lowest possible numbers for heteroatoms .
Q. What sustainable synthetic approaches have been developed for the arylation of this compound derivatives?
- Methodological Answer : Visible-light-mediated activation using 4CzIPN as a photocatalyst enables regioselective arylation under metal-free conditions. This method avoids toxic reagents and aligns with green chemistry principles .
Q. What are the key considerations for achieving regioselective N-alkylation in this compound synthesis?
- Methodological Answer : Reactant steric effects and electronic properties of substituents dictate regioselectivity. For example, bulky alkylating agents favor N-1 substitution. Solvent polarity and temperature optimization further enhance selectivity .
Advanced Research Questions
Q. How can molecular modeling guide the optimization of this compound derivatives for enhanced biological activity?
- Methodological Answer : Docking studies and density functional theory (DFT) calculations predict binding affinities to targets like acetylcholinesterase (AChE) or kinase receptors. Virtual screening identifies substituents that improve steric and electronic complementarity, as shown in FGFR inhibitor optimization .
Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for this compound-based kinase inhibitors?
- Methodological Answer : Systematic variation of substituents at positions 3 and 7, combined with in vitro kinase profiling, clarifies SAR trends. Confounding factors (e.g., solubility, metabolic stability) are addressed via physicochemical property optimization and pharmacokinetic assays .
Q. What in vitro assays are recommended for evaluating the cytotoxic activity of this compound derivatives against specific cancer cell lines?
- Methodological Answer : The MTT or SRB assay in MT-4 or other tumor cell lines quantifies anti-proliferative activity. Dose-response curves (IC₅₀ values) and comparison to reference drugs (e.g., doxorubicin) validate potency. Mechanistic follow-ups include apoptosis assays and cell cycle analysis .
Q. How do researchers apply the FINER criteria to design hypothesis-driven studies on this compound's mechanism of action?
- Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous experimental design. For example, a study exploring 5-HT2C receptor agonism by YM348 derivatives incorporates receptor selectivity panels (novelty), in vivo efficacy models (feasibility), and translational relevance to neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
